molecular formula C22H28N2O4S B11378449 N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11378449
M. Wt: 416.5 g/mol
InChI Key: QBYNCLPCWPKKNZ-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an ethoxypropyl group, an isopropyl group, and a dibenzo-thiazinyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps:

    Formation of the dibenzo-thiazinyl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the isopropyl group: This can be achieved through alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the ethoxypropyl group: This step involves the reaction of the intermediate with 3-ethoxypropyl halides under nucleophilic substitution conditions.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Use of continuous flow reactors: To improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethoxypropyl)-2-(9-isopropyl-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Lacks the dioxido group, which may affect its reactivity and biological activity.

    N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)propionamide: Has a propionamide group instead of an acetamide group, which may influence its chemical properties.

Uniqueness

N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to the presence of both the ethoxypropyl and dioxido groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(3-ethoxypropyl)acetamide

InChI

InChI=1S/C22H28N2O4S/c1-4-28-13-7-12-23-22(25)15-24-20-11-10-17(16(2)3)14-19(20)18-8-5-6-9-21(18)29(24,26)27/h5-6,8-11,14,16H,4,7,12-13,15H2,1-3H3,(H,23,25)

InChI Key

QBYNCLPCWPKKNZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CN1C2=C(C=C(C=C2)C(C)C)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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